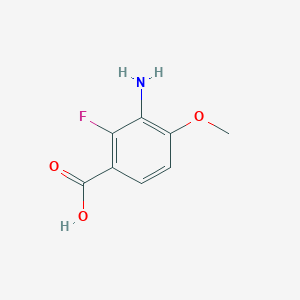

3-Amino-2-fluoro-4-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

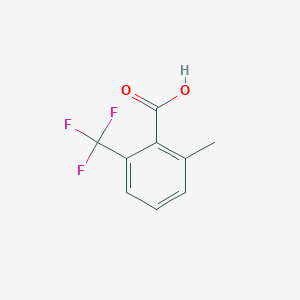

“3-Amino-2-fluoro-4-methoxybenzoic acid” is likely a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It’s likely to be used as a building block in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds like “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (due to the “benzoic acid” part of the name), a carboxylic acid group (-COOH), an amino group (-NH2), a fluorine atom, and a methoxy group (-OCH3) .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds can undergo various reactions. For example, “3-Fluoro-4-methoxybenzoic acid” can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, “3-Fluoro-4-methoxybenzoic acid” has a molecular weight of 170.14 g/mol and a melting point of 211-213 °C .Applications De Recherche Scientifique

Synthesis and Material Chemistry

3-Amino-2-fluoro-4-methoxybenzoic acid is involved in various synthesis processes and material chemistry applications. For instance, it has been used as an intermediate in the synthesis of amisulpride, a significant compound in pharmaceutical preparations. The synthesis process involves several stages, including methylation, reaction with potassium thiocyanate, ethylation, and final oxidation, showcasing the compound's versatility in complex chemical reactions (Wang Yu, 2008). Additionally, its derivatives have been studied for their thermodynamic properties, such as vapor pressures and enthalpies of sublimation, providing valuable data for chemical engineering and material science applications (M. Monte, A. R. Almeida, M. Matos, 2010).

Chemical Analysis and Characterization

Research has also focused on the structural analysis and characterization of compounds related to this compound. For example, studies have been conducted on the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, with the chemical structure confirmed by methods like IR, 1H NMR, and MS (Wang Yu, 2008). These findings are crucial for the development and validation of novel compounds in the field of synthetic chemistry.

Biochemistry and Medicinal Chemistry

In medicinal chemistry, this compound-related compounds have shown potential. For instance, a study highlights the synthesis of 2-amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride and its isomer, demonstrating their potential anti-inflammatory activity and improved solubility, which are essential attributes for pharmaceutical applications (Yue Sun, Zhong-Fei Gao, Chunhua Wang, Guige Hou, 2019).

Environmental and Material Applications

The compound and its derivatives have also found applications in environmental and material sciences. A study on polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers revealed their high adsorption capacity for Pd(II), making them useful in the separation and recovery of valuable metals from automotive catalysts (Lijiang Zhong, Zhang Jinyan, Q. Zhang, Chen Muhan, Zhangjie Huang, 2017).

Mécanisme D'action

Target of Action

It is known that the compound can undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .

Mode of Action

The fluoride substituent in 3-Amino-2-fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can react with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group spontaneously in an acidic condition or enzymatically by an ATP-dependent process .

Action Environment

This compound presents an interesting area for future research, particularly in the context of developing treatments for Alzheimer’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-2-fluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDWRGRDBYVCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.